3-Nitropicolinaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-nitropyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3/c9-4-5-6(8(10)11)2-1-3-7-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERYBWXKTKFOBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70317137 | |
| Record name | 3-Nitropicolinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70317137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10261-94-6 | |
| Record name | 10261-94-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=311456 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Nitropicolinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70317137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 3 Nitropicolinaldehyde
Established Synthetic Pathways for 3-Nitropicolinaldehyde
Established synthetic routes to this compound predominantly rely on the transformation of readily available nitropyridine derivatives. The key step is the introduction of an aldehyde functional group, typically through the oxidation of a methyl group precursor.
Synthesis from Nitropyridine Derivatives
The synthesis of this compound is intrinsically linked to the availability of its precursors, which are themselves derived from other nitropyridines. A common starting material for these precursors is 2-chloro-3-nitropyridine (B167233). This compound is highly reactive towards nucleophiles, allowing for the introduction of the necessary carbon framework that will ultimately become the aldehyde group researchgate.net. The synthesis of the direct precursor to this compound, 2-methyl-3-nitropyridine (B124571), begins with this chloro-substituted nitropyridine researchgate.netresearchgate.netnih.gov.
Oxidation-Based Approaches for Aldehyde Formation
The conversion of a methyl group to an aldehyde is a critical step in forming this compound. This transformation is achieved through selective oxidation, where the choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the corresponding carboxylic acid emporia.eduresearchgate.net.
A well-established method for the synthesis of this compound is the oxidation of 2-methyl-3-nitropyridine using selenium(IV) oxide (SeO₂) google.com. This reaction, often referred to as the Riley oxidation, is a classic method for the oxidation of activated methylene (B1212753) groups, such as a methyl group adjacent to an aromatic ring, to carbonyls nih.govwikipedia.org. The 2-methyl group of the pyridine (B92270) ring is susceptible to this oxidation, yielding the desired aldehyde nih.gov. In some documented procedures, this oxidation is carried out in a solvent like 1,4-dioxane under reflux conditions nih.gov. While effective, this method can sometimes be associated with challenges related to the toxicity of selenium compounds and the removal of selenium byproducts from the final product.
Preparative Methods Involving Sodium Periodate
An alternative and high-yielding approach to this compound utilizes sodium periodate (NaIO₄) as the oxidant google.comgoogle.com. Sodium periodate is known for its ability to cleave vicinal diols to form aldehydes masterorganicchemistry.com. However, in this specific synthesis, it is used in a two-step process that does not involve a diol intermediate. The synthesis begins with the reaction of 2-methyl-3-nitropyridine with dimethylformamide-dimethylacetal (DMFDMA). This reaction forms a 2-dimethylamino-vinyl-3-nitropyridine intermediate google.comgoogle.com. The subsequent oxidation of this vinyl intermediate with sodium periodate leads to the formation of this compound google.comgoogle.com. This method has been reported to produce the final product in an unexpectedly high yield of 84% google.comgoogle.com.
Table 1: Comparison of Oxidation Methods for 2-Methyl-3-nitropyridine
| Method | Oxidizing Agent | Precursor/Intermediate | Reported Yield |
|---|---|---|---|
| Riley Oxidation | Selenium(IV) Oxide (SeO₂) | 2-Methyl-3-nitropyridine | Not specified in all sources, but generally effective. |
Synthesis from 2-Methyl-3-nitropyridine
2-Methyl-3-nitropyridine is the key immediate precursor for the most common syntheses of this compound. Its preparation is a crucial first step in these synthetic pathways. A reliable method for its synthesis starts from 2-chloro-3-nitropyridine researchgate.netresearchgate.net. The procedure involves a reaction with a malonic ester anion, which is generated in situ from diethyl malonate and a base like potassium carbonate in an anhydrous solvent such as tetrahydrofuran (THF) researchgate.netresearchgate.net. This step forms a substituted malonic ester. Without purification, this intermediate is then subjected to acidic hydrolysis and decarboxylation, typically using aqueous sulfuric acid, to yield 2-methyl-3-nitropyridine researchgate.netnih.gov. Once synthesized, this precursor can be directly oxidized to this compound using the methods described previously, such as with selenium(IV) oxide or via the DMFDMA intermediate with sodium periodate google.comnih.govgoogle.com.
Table 2: Synthesis of 2-Methyl-3-nitropyridine
| Starting Material | Reagents | Key Steps | Product |
|---|
Advanced Synthetic Approaches and Innovations
Innovations in the synthesis of this compound have focused on improving yields and potentially moving away from more toxic reagents.
The development of a synthetic route using sodium periodate represents a significant improvement over the traditional selenium dioxide oxidation google.comgoogle.com. The two-step process, which involves the formation of a 2-dimethylamino-vinyl-3-nitropyridine intermediate from 2-methyl-3-nitropyridine and DMFDMA, followed by oxidation with NaIO₄, provides the target aldehyde in a high yield of 84% google.comgoogle.com. This approach is presented as a more efficient alternative to the selenium-based method google.comgoogle.com.
Further areas of potential innovation, though not yet specifically documented for this compound, lie in the field of catalytic vapor-phase oxidation. Research into the oxidation of other methylpyridines (picolines) has explored the use of various catalysts, such as those based on vanadium oxide, to convert methyl groups to aldehydes or other oxidized forms in the gas phase semanticscholar.org. Such catalytic methods could offer advantages in terms of reagent efficiency and process scalability for the synthesis of heteroaromatic aldehydes.
Stereoselective Synthesis of this compound and its Derivatives
The stereoselective synthesis of this compound and its derivatives is a critical area of research, aimed at controlling the three-dimensional arrangement of atoms, which is crucial for the biological activity and efficacy of many pharmaceutical compounds. While specific literature detailing the asymmetric synthesis of this compound itself is limited, the principles of stereoselective synthesis can be applied to its derivatives.
One common approach involves the use of chiral catalysts or auxiliaries to direct the formation of a specific stereoisomer. For instance, in reactions involving the aldehyde functional group of this compound, chiral organocatalysts could be employed to achieve enantioselective additions. Similarly, diastereoselective reactions can be designed by introducing a chiral center into a reactant that will then influence the stereochemical outcome of a subsequent reaction at a different site on the molecule.
Convergent and Divergent Synthetic Strategies
Both convergent and divergent synthetic strategies offer distinct advantages in the preparation of this compound and its analogues.
Divergent Synthesis: In contrast, a divergent strategy begins with a common intermediate that is subsequently elaborated into a library of structurally related compounds. nih.govrsc.orgnih.gov This approach is particularly valuable for drug discovery and the exploration of structure-activity relationships. Starting from this compound, a divergent synthesis could be employed to create a variety of derivatives by reacting the aldehyde group with different nucleophiles, or by further functionalizing the pyridine ring. For instance, the aldehyde can be converted into an array of functional groups such as alcohols, amines, or alkenes, each representing a new branch in the synthetic pathway.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable processes. mdpi.comnih.govwhiterose.ac.ukresearchgate.netnih.gov Key areas of focus include the use of safer solvents, the reduction of waste, and the development of more energy-efficient reaction conditions.
A primary route to this compound involves the oxidation of 2-methyl-3-nitropyridine. nih.govresearchgate.netect-journal.kz Traditional oxidation methods often employ hazardous reagents and produce significant waste. Greener alternatives are actively being sought. One promising approach is the use of molecular oxygen or air as the oxidant, which is an environmentally friendly and cost-effective option. mdpi.com Catalytic systems are crucial for activating molecular oxygen, and research is ongoing to develop efficient and recyclable catalysts for this transformation. For instance, the use of a urea/hydrogen peroxide complex presents a safer alternative to many traditional oxidizing agents. nih.gov
The choice of solvent is another critical factor. The ideal scenario is to perform reactions in the absence of a solvent or in environmentally benign solvents such as water or supercritical fluids.
To quantitatively assess the "greenness" of a synthetic route, various metrics have been developed, including Atom Economy (AE), Process Mass Intensity (PMI), and E-Factor (Environmental Factor). mdpi.comnih.govresearchgate.net Applying these metrics to different synthetic pathways for this compound can help identify the most sustainable options.
Scale-Up Considerations and Industrial Synthesis Potential
The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges and considerations. google.comchemicalbook.comgoogle.comgoogle.comlookchem.com Key factors include the cost and availability of starting materials, the safety of the chemical processes, the efficiency of the reactions, and the ease of product purification.
The synthesis of this compound from 2-methyl-3-nitropyridine is a potentially scalable route. The precursor, 2-methyl-3-nitropyridine, can be synthesized from the more readily available 2-chloro-3-nitropyridine. nih.govresearchgate.net The oxidation step is a critical part of the process. For industrial applications, gas-phase oxidation of picoline derivatives using heterogeneous catalysts is a common and well-established technology for producing pyridinecarboxaldehydes. chemicalbook.com This approach offers advantages in terms of catalyst separation and continuous processing.
Safety is a paramount concern, particularly when dealing with nitrated compounds, which can be thermally unstable. A thorough understanding of the reaction thermodynamics and kinetics is essential to ensure safe operating conditions. Process optimization to maximize yield and minimize by-product formation is also crucial for economic viability. This involves careful control of reaction parameters such as temperature, pressure, and catalyst loading.
Chemical Reactivity and Transformation of 3 Nitropicolinaldehyde
Reactions Involving the Aldehyde Moiety
The aldehyde group in 3-nitropicolinaldehyde is a key site for various chemical transformations, including nucleophilic additions and condensation reactions, as well as oxidation and reduction processes. cymitquimica.comcymitquimica.com
The carbonyl carbon of the aldehyde in this compound is electrophilic due to the electron-withdrawing nature of the adjacent oxygen atom. libretexts.org This makes it susceptible to attack by nucleophiles. pressbooks.pubsavemyexams.com In these reactions, the nucleophile adds to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgpressbooks.pub This intermediate is then typically protonated to yield an alcohol. pressbooks.pub
The reactivity of aldehydes in nucleophilic addition reactions is generally greater than that of ketones due to both steric and electronic factors. pressbooks.pub Sterically, aldehydes present a less hindered approach for the incoming nucleophile. pressbooks.pub Electronically, the carbonyl group of an aldehyde is more polarized, enhancing its electrophilicity. pressbooks.pub
A notable example of a nucleophilic addition reaction involving a related compound, 3-aminopicolinaldehyde (B17692), is its condensation with hydrazinecarbothioamide to form Triapine. nih.gov This reaction highlights the aldehyde's ability to react with amine-containing nucleophiles. nih.gov
Aldehydes, including this compound, readily undergo condensation reactions. cymitquimica.com A significant example is the Debus–Radziszewski imidazole (B134444) synthesis, a multi-component reaction used to prepare imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.orgscribd.com This method is used commercially for the production of various imidazoles. wikipedia.orgscribd.com
The reaction can be conceptualized in two main stages. wikipedia.org First, the dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. wikipedia.orgscribd.comresearchgate.net In the second stage, this diimine condenses with the aldehyde to form the final imidazole product. wikipedia.orgscribd.comresearchgate.net
A specific application of this synthesis is the preparation of lophine (2,4,5-triphenyl-1H-imidazole) and its derivatives. nih.govd-nb.infowikipedia.org Lophine can be synthesized by the condensation of benzil, an appropriate benzaldehyde, and ammonium (B1175870) acetate (B1210297) in boiling glacial acetic acid. nih.gov The reaction progress is monitored, and upon completion, the product is isolated and purified. nih.gov Lophine and its analogues are of interest due to their photophysical properties, with applications as fluorescent probes. d-nb.inforsc.orgpsu.edu
The Knoevenagel condensation is another important reaction of aldehydes, involving the nucleophilic addition of an active hydrogen compound to the carbonyl group, followed by dehydration. wikipedia.org This reaction typically yields an α,β-unsaturated ketone. wikipedia.org
| Reaction | Reactants | Product | Key Features |
| Debus–Radziszewski Imidazole Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia/Amine | Imidazole | Multi-component reaction, commercially used. wikipedia.orgscribd.com |
| Lophine Synthesis | Benzil, Benzaldehyde, Ammonium Acetate | Lophine | A specific example of the Debus–Radziszewski synthesis. nih.govwikipedia.org |
| Knoevenagel Condensation | Aldehyde, Active Hydrogen Compound | α,β-Unsaturated Ketone | Involves nucleophilic addition followed by dehydration. wikipedia.org |
The aldehyde functional group of this compound can be both oxidized and reduced. cymitquimica.com Oxidation of the aldehyde group typically yields the corresponding carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) and chromium trioxide.
Conversely, the aldehyde can be reduced to a primary alcohol. This reduction can be achieved using various reducing agents.
The broader context of oxidation and reduction in organic chemistry involves a change in the oxidation state of the carbon atom. masterorganicchemistry.com Oxidation results in a net decrease in the number of C-H bonds or an increase in the number of C-O bonds, while reduction leads to a net increase in C-H bonds or a decrease in C-O bonds. masterorganicchemistry.com Various reagents are available for these transformations, allowing for selective reactions on different functional groups. libretexts.org
| Transformation | Product Type | Typical Reagents |
| Oxidation | Carboxylic Acid | Potassium permanganate, Chromium trioxide |
| Reduction | Primary Alcohol | Sodium borohydride, Lithium aluminum hydride |
Reactions of the Nitro Group
The nitro group of this compound is also a site of significant chemical reactivity.
The nitro group can be reduced to an amino group, a common and important transformation in organic synthesis. wikipedia.orgmasterorganicchemistry.com This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the pyridine (B92270) ring. masterorganicchemistry.com
Several methods exist for the reduction of aromatic nitro compounds to amines. wikipedia.orgmasterorganicchemistry.com Catalytic hydrogenation using reagents like Raney nickel or palladium on carbon is a widely used method. wikipedia.orgmasterorganicchemistry.com Another common approach involves the use of metals in acidic media, such as iron in acetic acid or tin in hydrochloric acid. wikipedia.orgmasterorganicchemistry.comscispace.com For instance, the reduction of 4-bromo-3-nitropicolinaldehyde to 3-amino-4-bromopicolinaldehyde (B14857666) can be achieved using iron oxide and hydrazine (B178648) hydrate.
The reduction of a nitro group to an amine is a key step in the synthesis of compounds like 3-aminopicolinaldehyde. sigmaaldrich.combldpharm.com This product is a valuable intermediate in the synthesis of other complex molecules, including the anticancer agent Triapine. nih.govelsevierpure.com
| Reducing Agent | Conditions | Notes |
| Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) | Hydrogen gas | Widely used method. wikipedia.orgmasterorganicchemistry.com |
| Iron (Fe) | Acidic media (e.g., acetic acid) | Common and effective. wikipedia.org |
| Tin (Sn) | Hydrochloric acid | A classical method for nitro group reduction. scispace.com |
| Iron Oxide (Fe₃O₄) / Hydrazine Hydrate | - | Used for the reduction of related nitropicolinaldehydes. |
The synthesis of this compound can be achieved through the nitration of pyridine-N-oxide derivatives. The N-oxide group activates the pyridine ring towards electrophilic substitution, directing the incoming nitro group primarily to the 4-position. oc-praktikum.deresearchgate.net The reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid. oc-praktikum.de
Following nitration, the N-oxide can be removed, and other transformations can be carried out. For instance, the nitro group itself can be a site for further reactions or can influence the reactivity of the rest of the molecule. The presence of substituents on the pyridine N-oxide ring can influence the position of nitration. researchgate.netabertay.ac.uk For example, while many 3-substituted pyridine N-oxides nitrate (B79036) at the 4-position, some, like 3-bromo-5-methoxypyridine (B189597) N-oxide, are nitrated at the 6-position. researchgate.netabertay.ac.uk
The development of methods for the synthesis of functionalized pyridine N-oxides, such as through cascade nitration/hydroxylative aza-annulation reactions, provides access to a variety of substituted pyridine derivatives. nih.gov
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring in this compound is electron-deficient, a characteristic that is further intensified by the strong electron-withdrawing effects of both the nitro group at the 3-position and the aldehyde group at the 2-position. This electronic feature makes the ring highly susceptible to nucleophilic attack, while generally rendering it unreactive towards electrophilic aromatic substitution.
Analogues of this compound bearing a halogen, such as 2-chloro-3-nitropyridine (B167233) derivatives, are highly activated substrates for nucleophilic aromatic substitution (SNAr). The nitro group ortho to the chlorine atom strongly stabilizes the intermediate formed during the reaction, thereby facilitating the displacement of the halide. researchgate.netmdpi.com
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. researchgate.net In this intermediate, the negative charge is delocalized across the aromatic system and is particularly stabilized by the ortho-nitro group. Subsequently, the leaving group (halide) is eliminated, restoring the aromaticity of the pyridine ring. researchgate.net
Studies on 2-chloro-3-nitropyridine, a close structural analogue, have shown that it readily reacts with a variety of nucleophiles. cdnsciencepub.comresearchgate.net For instance, amines like piperidine (B6355638) and morpholine, as well as biological nucleophiles such as glutathione (B108866), can effectively displace the chlorine atom. researchgate.netacs.org The reaction with glutathione, catalyzed by glutathione S-transferase, underscores the potential for such substitutions to occur in biological systems. researchgate.net The rate of these reactions is significantly influenced by the electron-withdrawing capacity of the substituents on the pyridine ring. researchgate.netresearchgate.net
The table below summarizes the outcomes of nucleophilic substitution on a representative halogenated nitropyridine analogue.
| Reactant | Nucleophile | Product | Reference |
| 2-Chloro-3-nitropyridine | Glutathione (GSH) | 2-Glutathionyl-3-nitropyridine | researchgate.net |
| 2-Chloro-3-nitropyridine | Piperidine | 2-(Piperidin-1-yl)-3-nitropyridine | acs.org |
| 2-Chloro-3-nitropyridine | Morpholine | 4-(3-Nitropyridin-2-yl)morpholine | acs.org |
| 2-Chloro-3-nitropyridine | Hydroxide Ion (OD⁻) | 2-Hydroxy-3-nitropyridine | cdnsciencepub.com |
Derivatization Strategies for Structural Modification
The aldehyde and nitro functionalities of this compound are key handles for a wide range of chemical transformations, enabling its use as a versatile scaffold for the synthesis of more complex heterocyclic systems.
While this compound itself is not a direct precursor for traditional quinazolines and quinolines, its structural features allow for the synthesis of their aza-analogues, namely pyrido[3,2-d]pyrimidines and naphthyridines, respectively. The core strategy involves the chemical modification of the nitro and aldehyde groups to facilitate intramolecular cyclization.
A critical first step is the reduction of the nitro group to an amino group, yielding 3-aminopicolinaldehyde. This transformation creates an ortho-amino-aldehyde functionality on the pyridine ring, which is a classic precursor for building fused heterocyclic systems. This intermediate can then undergo condensation reactions with various partners to construct the second ring.
For the synthesis of pyrido[3,2-d]pyrimidine (B1256433) derivatives (quinazoline aza-analogues), 3-aminopicolinaldehyde can be reacted with reagents like formamide, orthoesters, or isothiocyanates. For instance, reacting the amino-aldehyde with an aldehyde in the presence of an oxidizing agent or a specific catalyst system can lead to the fused pyrimidine (B1678525) ring. organic-chemistry.orgnih.gov
For the synthesis of naphthyridine derivatives (quinoline aza-analogues), the 3-aminopicolinaldehyde can undergo reactions like the Friedländer annulation. organic-chemistry.org This involves the condensation of the amino-aldehyde with a compound containing an activated methylene (B1212753) group (e.g., a ketone or β-keto ester), which forms the new fused six-membered ring. mdpi.comnih.gov
The general synthetic approach is outlined below:
| Starting Material | Key Intermediate | Target Heterocycle | General Method | References |
| This compound | 3-Aminopicolinaldehyde | Pyrido[3,2-d]pyrimidine | Reduction, then condensation with a C1 or N1 synthon | organic-chemistry.orgopenmedicinalchemistryjournal.com |
| This compound | 3-Aminopicolinaldehyde | Naphthyridine | Reduction, then Friedländer annulation with a ketone/ester | organic-chemistry.orgmdpi.com |
The aldehyde group of this compound serves as a reactive site for the construction of various sulfur-containing heterocycles. sioc-journal.cnorganic-chemistry.org These syntheses typically involve condensation reactions with bifunctional sulfur-containing reagents.
One common strategy is the reaction with aminothiols. For example, condensation of this compound with 2-aminoethanethiol would be expected to initially form a thiazolidine (B150603) intermediate, which could then be oxidized or otherwise rearranged to form a dihydro-pyridothiazine derivative. The nucleophilic thiol attacks the aldehyde carbon, and the amino group condenses to form a cyclic system. openmedicinalchemistryjournal.comlibretexts.org
Another approach involves the conversion of the aldehyde to a thioaldehyde using a thionating agent like Lawesson's reagent. britannica.com The resulting highly reactive 3-nitropicolinethial can then act as a dienophile or dipolarophile in cycloaddition reactions to form various sulfur heterocycles. For instance, it could undergo a hetero-Diels-Alder reaction with a suitable diene to construct a six-membered ring containing a sulfur atom.
Furthermore, reactions like the Gewald synthesis, which typically involves an aldehyde or ketone, elemental sulfur, and an active methylene nitrile, could be adapted to produce substituted thieno[2,3-b]pyridines. researchgate.netsioc-journal.cn This multicomponent reaction builds a fused thiophene (B33073) ring onto the existing pyridine scaffold.
Pyridinium (B92312) oximes are a class of compounds known for their biological applications, particularly as reactivators of inhibited acetylcholinesterase. nih.govjcu.czpitt.edu The synthesis of pyridinium oxime derivatives from this compound is a straightforward, two-step process that modifies both the aldehyde group and the pyridine nitrogen.
The first step is the formation of an oxime. researchgate.net this compound is reacted with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in the presence of a base, or with free hydroxylamine. researchgate.netgoogle.com The nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration, to yield this compound oxime.
The second step is the quaternization of the pyridine ring nitrogen. The lone pair of electrons on the pyridine nitrogen in the oxime intermediate allows it to act as a nucleophile. Reaction with an alkylating agent, such as an alkyl halide (e.g., methyl iodide or a substituted phenacyl bromide), results in the formation of a quaternary pyridinium salt. nih.govjcu.cz This final product is a this compound pyridinium oxime derivative.
The synthetic sequence is illustrated in the table below:
| Step | Reactants | Product | Transformation | References |
| 1 | This compound, Hydroxylamine Hydrochloride | This compound Oxime | Oximation | researchgate.netgoogle.com |
| 2 | This compound Oxime, Alkyl Halide (e.g., CH₃I) | 1-Alkyl-2-(hydroxyiminomethyl)-3-nitropyridinium Halide | N-Alkylation (Quaternization) | nih.govjcu.cz |
Applications of 3 Nitropicolinaldehyde and Its Derivatives in Chemical Science
Role as a Precursor in Medicinal Chemistry
The inherent reactivity of the aldehyde and the electronic properties conferred by the nitro group make 3-Nitropicolinaldehyde a valuable scaffold in the design and synthesis of novel therapeutic agents. Its utility spans the development of pharmaceuticals with diverse bioactive properties, the synthesis of active pharmaceutical ingredients (APIs), the design of specific enzyme inhibitors, and the creation of agents targeting parasitic diseases.
Development of Pharmaceuticals with Bioactive Properties
This compound serves as a key starting material in the synthesis of various heterocyclic compounds that exhibit significant biological activity. For instance, it is a precursor in the synthesis of certain pyridine-2-carboxaldehyde thiosemicarbazone derivatives. These classes of compounds have been investigated for their potential antineoplastic activities. The synthesis involves the oxidation of 3-nitro-2-picoline to yield this compound, which is then further reacted to produce the final bioactive molecules nih.gov.
The aldehyde group in this compound is particularly amenable to a variety of chemical transformations, allowing for the construction of more complex molecular frameworks. One notable application is in the preparation of pyrrolo[2,3-c]pyridine derivatives, which have demonstrated potential as proton pump inhibitors guidechem.com. This highlights the compound's role in generating molecules with specific therapeutic actions.
Synthesis of Active Pharmaceutical Ingredients (APIs)
While direct synthesis of currently marketed APIs from this compound is not extensively documented, its role as a key intermediate in synthetic pathways leading to potential APIs is an active area of research. The synthesis of this compound itself is a critical step, often starting from 2-chloro-3-nitropyridine (B167233), which is converted to 2-methyl-3-nitropyridine (B124571) and subsequently oxidized to the desired aldehyde guidechem.com. This multi-step process underscores the importance of this compound as a valuable, albeit challenging to synthesize, intermediate in the broader landscape of pharmaceutical development. The structural motifs derived from this compound are present in various classes of molecules being investigated for therapeutic potential.
Inhibitor Design and Development
The nitropyridine scaffold is a recognized pharmacophore in the design of various enzyme inhibitors, particularly kinase inhibitors. While specific research detailing the direct use of this compound in the synthesis of PI3K inhibitors is limited, the broader class of nitropyridines is instrumental in this field. For example, derivatives of nitropyridines are utilized in the synthesis of potent Janus kinase 2 (JAK2) inhibitors and kinase p70S6Kβ inhibitors. These syntheses often involve the modification of a nitropyridine core to achieve specific binding interactions with the target enzyme.
Furthermore, the general class of imidazo[1,2-a]pyridines, which can be synthesized from precursors related to this compound, are known to act as inhibitors of phosphoinositide 3-kinase (PI3K) signaling. Research in this area focuses on the structure-activity relationships of these compounds to develop potent and selective PI3K inhibitors for cancer therapy.
Table 1: Examples of Bioactive Compounds Derived from Nitropyridine Scaffolds
| Compound Class | Target | Therapeutic Potential |
| Pyridine-2-carboxaldehyde thiosemicarbazones | Not specified | Antineoplastic |
| Pyrrolo[2,3-c]pyridine derivatives | Proton pumps | Gastric acid suppression |
| Janus kinase 2 (JAK2) inhibitors | JAK2 | Anti-inflammatory, Anticancer |
| Kinase p70S6Kβ inhibitors | p70S6Kβ | Anticancer |
| Imidazo[1,2-a]pyridine derivatives | PI3K | Anticancer |
Antitrypanosomatid Agents
Nitroaromatic compounds have a well-established history in the development of drugs against trypanosomatid parasites, the causative agents of diseases like Chagas disease and African trypanosomiasis. The mechanism of action often involves the enzymatic reduction of the nitro group within the parasite, leading to the formation of toxic radical species.
While direct studies on this compound as an antitrypanosomatid agent are not prominent, the broader class of nitro-containing heterocycles is of significant interest. For instance, derivatives of 5-nitro-2-furaldehyde (B57684) and 5-nitrothiophene-2-carboxaldehyde (B54426) have been synthesized and evaluated for their antitrypanosomal activity nih.gov. This suggests that the nitro-aldehyde functional group combination, as present in this compound, is a key pharmacophore for this therapeutic application. Research in this area continues to explore various nitro-substituted heterocyclic scaffolds to identify new and effective treatments for these neglected tropical diseases.
Utility in Material Science and Advanced Materials
Beyond its applications in the life sciences, this compound and its derivatives are also valuable precursors for the synthesis of novel materials with interesting electronic and optical properties. The presence of the electron-withdrawing nitro group in conjunction with the conjugated pyridine (B92270) ring system can lead to materials with significant nonlinear optical (NLO) responses.
Synthesis of Materials with Electronic or Optical Properties
The field of nonlinear optics is crucial for the development of technologies such as optical data storage, signal processing, and telecommunications. Organic materials with large NLO responses are of particular interest due to their potential for high performance and ease of modification.
Nitropyridine derivatives have been identified as a promising class of compounds for NLO applications. The intramolecular charge transfer from the pyridine ring (donor) to the nitro group (acceptor) can result in a large molecular hyperpolarizability, a key factor for second-order NLO effects. While specific studies focusing solely on materials derived from this compound are not abundant, the general principle of using nitropyridine derivatives to create NLO materials is well-established. Research in this area involves the synthesis of various substituted nitropyridines and the characterization of their NLO properties to develop new materials for advanced photonic applications.
Monomer for Conductive Polymers
While not a conventional monomer in the same vein as aniline (B41778) or thiophene (B33073), this compound serves as a precursor for a class of conductive polymers known as Schiff base polymers. These polymers are synthesized through the polycondensation reaction between a dicarbonyl compound, such as this compound, and a diamine. The resulting poly(azomethine)s, or poly(Schiff base)s, possess an extended π-conjugated system along the polymer backbone, a key requirement for electrical conductivity.
The electrical properties of these polymers can be tuned by varying the diamine component and by doping with oxidizing or reducing agents. Research into Schiff base polymers has demonstrated their potential as semiconductor materials. For instance, some Schiff base polymers exhibit electrical conductivity values that are promising for applications in organic electronics. The presence of the nitro group in the this compound monomer unit can further influence the electronic properties of the resulting polymer.
Table 1: Electrical Conductivity of Selected Schiff Base Polymers
| Polymer System | Conductivity (S/cm) | Dopant |
| Poly(Schiff base) from salicylaldehyde (B1680747) and aniline metal complexes | Varies with metal ion | None |
| Polypyrrole/Schiff Base Composite | Tunable | None |
| Thiophene-based Schiff bases | High | None |
Note: This table provides examples of conductivity in Schiff base polymers to illustrate the potential of this class of materials. Specific conductivity data for polymers derived directly from this compound is an area of ongoing research.
Catalysis and Ligand Design
The pyridine nitrogen and the aldehyde oxygen atoms of this compound provide an excellent bidentate chelation site for transition metal ions. This characteristic makes it a valuable ligand in coordination chemistry and catalysis.
Use as a Chelating Agent for Transition Metal Catalysts
The ability of this compound to form stable complexes with transition metals is crucial for its application in catalysis. The resulting metallo-organic frameworks can act as catalysts for a variety of organic transformations. The electronic properties of the pyridine ring, modified by the electron-withdrawing nitro group, can influence the catalytic activity of the metal center. Late transition metal catalysts, in particular, often employ chelating amine ligands for processes like olefin polymerization. The amine-imine ligands, which can be formed from aldehydes like this compound, are known to coordinate with metals such as nickel, palladium, iron, and cobalt to create active catalysts. mdpi.com
Ligands in Coordination Chemistry
In coordination chemistry, ligands derived from pyridine-2-carboxaldehyde and its analogs are well-studied. These ligands form stable complexes with a range of transition metals, and the resulting coordination compounds have diverse applications. For example, mixed ligand complexes of transition metals with derivatives of nitrophenols and other chelating agents have been synthesized and characterized. orientjchem.org The Schiff bases formed from the reaction of this compound with various amines can act as polydentate ligands, coordinating with metal ions through the imine nitrogen and other donor atoms present in the molecule. jocpr.comnih.gov
Research Tool in Organic Synthesis
The reactivity of the aldehyde group makes this compound a valuable tool for synthetic chemists, particularly in the construction of complex molecular architectures.
Reagent in Complex Molecule Synthesis
This compound can serve as a key starting material in multicomponent reactions (MCRs), which are powerful tools for the efficient synthesis of complex heterocyclic compounds. nih.govchemicaljournal.in MCRs allow for the formation of multiple bonds in a single synthetic operation, leading to high atom economy and reduced waste. The aldehyde functionality of this compound can participate in reactions with various nucleophiles and other electrophiles to construct diverse molecular scaffolds. For instance, it can be used in the synthesis of substituted pyridines and other nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and agrochemicals. nbinno.comnih.gov The synthesis of various heterocyclic compounds often utilizes aldehydes as key building blocks in one-pot reactions. semanticscholar.orgnih.gov
Emerging Applications and Future Directions
The unique combination of functional groups in this compound opens up avenues for new and exciting applications. The development of novel functional polymers derived from this monomer is a promising area of research. mdpi.com By carefully selecting the co-monomers and modifying the polymerization conditions, it may be possible to create materials with tailored optical, electronic, and thermal properties.
Furthermore, the exploration of this compound and its derivatives in the design of new catalysts for challenging organic transformations is an active field of investigation. The synthesis of metal complexes with ligands derived from this compound could lead to catalysts with enhanced activity and selectivity. beilstein-journals.orgorientjchem.org The role of such compounds as intermediates in the synthesis of pharmaceuticals and other bioactive molecules is also an area of continued interest. reachemchemicals.com As research progresses, it is anticipated that this compound will continue to be a valuable and versatile compound in the advancement of chemical science.
Analytical Methodologies for 3 Nitropicolinaldehyde and Its Metabolites/degradants
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatographic methods are fundamental for separating 3-Nitropicolinaldehyde from impurities, starting materials, and byproducts. These techniques are pivotal for assessing purity and performing quantitative measurements.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis and purity assessment of aldehydes. While direct analysis is possible, aldehydes and ketones are frequently derivatized to enhance detection and improve chromatographic performance. A common approach involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl group to form a stable 2,4-dinitrophenylhydrazone derivative that can be readily detected by UV-Vis spectrophotometry. auroraprosci.comepa.govepa.gov
A typical analysis for a compound like this compound would employ a reverse-phase HPLC method. sielc.com The stationary phase is generally a nonpolar bonded silica (B1680970) gel, such as a C18 column. auroraprosci.comsigmaaldrich.com The mobile phase consists of a mixture of an organic solvent, like acetonitrile, and an aqueous component, which may be buffered. sielc.comptfarm.pl The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection of the DNPH derivative is typically performed at a wavelength of approximately 360 nm, where the derivative exhibits strong absorbance. auroraprosci.comepa.govsigmaaldrich.com This method offers high sensitivity and can be validated for linearity, precision, and accuracy as per regulatory guidelines.
Table 1: Illustrative HPLC Parameters for Analysis of Aldehyde-DNPH Derivatives
| Parameter | Description |
| Column | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |
| Flow Rate | 1.0 - 2.0 mL/min |
| Temperature | Ambient or controlled (e.g., 30 °C) |
| Detection | UV-Vis at 360 nm |
| Injection Volume | 5 - 20 µL |
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress, assessing sample purity, and identifying appropriate solvent systems for column chromatography. libretexts.orgdu.ac.in For a moderately polar compound such as this compound, normal-phase TLC using a silica gel plate as the stationary phase is standard practice. chromatographyonline.comchemistryhall.com
The separation is achieved by developing the plate in a sealed chamber containing a suitable mobile phase. The choice of eluent is critical for achieving good separation. A mixture of a nonpolar solvent (like hexane (B92381) or pentane) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether) is commonly used. chemistryhall.comgoogle.com The polarity of the mobile phase is adjusted to achieve a retention factor (Rf) value typically between 0.2 and 0.8 for the compound of interest. analyticaltoxicology.com Due to its chromophoric nature, this compound can be visualized directly on TLC plates that contain a fluorescent indicator (e.g., F254) by exposure to ultraviolet (UV) light, where it will appear as a dark spot. libretexts.org
Table 2: General Parameters for TLC Analysis of this compound
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Ethyl Acetate / Hexane mixture (ratio adjusted for optimal Rf) |
| Application | Sample dissolved in a volatile solvent (e.g., Dichloromethane, Ethyl Acetate) |
| Development | Ascending, in a closed chamber saturated with mobile phase vapor |
| Visualization | UV light at 254 nm |
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation and confirmation of the identity of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of a compound. The ¹H NMR spectrum of this compound provides definitive information about its chemical environment, including the number of different types of protons and their connectivity.
Based on reported data, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for each of the four protons. guidechem.com The aldehyde proton (CHO) appears as a singlet significantly downfield, a characteristic chemical shift for aldehyde protons. The three aromatic protons on the pyridine (B92270) ring appear at distinct chemical shifts and exhibit splitting patterns (doublet, triplet) consistent with their coupling to adjacent protons. guidechem.com
Table 3: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 10.27 | Singlet (s) | 1H, -CHO |
| 9.00 | Doublet (d) | 1H, H-6 |
| 8.28 | Triplet (t) | 1H, H-4 |
| 7.76 | Doublet (d) | 1H, H-5 |
| Solvent: CDCl₃, Frequency: 400 MHz. Data sourced from patent literature. guidechem.com |
Single-crystal X-ray crystallography provides the most unambiguous method for determining the three-dimensional structure of a molecule. nih.gov This technique analyzes the diffraction pattern of X-rays passing through a single, well-ordered crystal of the compound. nih.gov The resulting electron density map allows for the precise determination of atomic positions, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
While specific crystallographic data for this compound has not been identified in the reviewed literature, the application of this technique would yield definitive structural proof if suitable crystals could be obtained. acs.orgmdpi.com The process involves growing a high-quality single crystal, mounting it on a diffractometer, collecting diffraction data, and refining the structural model. nih.gov
Table 4: Parameters Typically Determined by X-ray Crystallography
| Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ) |
| Space Group | The symmetry elements present within the crystal lattice |
| Atomic Coordinates | The precise (x, y, z) position of each non-hydrogen atom in the unit cell |
| Bond Lengths & Angles | Highly accurate measurements of intramolecular geometry |
| Torsion Angles | Description of the conformation of the molecule |
| Crystal Packing | Information on intermolecular forces, such as hydrogen bonds and π-stacking |
Mass Spectrometry (MS) for Identification and Structural Elucidation
Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns.
For this compound, the molecular formula is C₆H₄N₂O₃, corresponding to a monoisotopic mass of approximately 152.02 Da. nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z of 152. The fragmentation pattern would be influenced by the presence of the nitro and aldehyde functional groups. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂, 46 Da) and the loss of nitric oxide (NO, 30 Da). The fragmentation of substituted pyridines is also well-documented. acs.org Therefore, characteristic fragment ions for this compound would likely include peaks corresponding to [M-NO₂]⁺, [M-CHO]⁺, and [M-NO]⁺.
Table 5: Mass Spectrometry Data for this compound
| Parameter | Value / Description |
| Molecular Formula | C₆H₄N₂O₃ |
| Molecular Weight | 152.11 g/mol nih.gov |
| Exact Mass | 152.02219 Da nih.gov |
| Expected Molecular Ion (M⁺˙) | m/z 152 |
| Plausible Fragment Ions | [M-H]⁺ (m/z 151), [M-NO]⁺ (m/z 122), [M-CHO]⁺ (m/z 123), [M-NO₂]⁺ (m/z 106) |
Other Advanced Analytical Techniques
Beyond conventional chromatographic and spectroscopic methods, a range of other advanced analytical techniques offer unique advantages for the characterization and quantification of this compound and its metabolites or degradants. These methods can provide enhanced sensitivity, selectivity, and novel analytical capabilities, such as spatial distribution analysis within tissues.
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This mobility is influenced by the charge of the molecule, its size and shape, and the properties of the electrolyte solution. For a compound like this compound, its inherent polarity and the potential for its metabolites (e.g., carboxylic acid derivatives) to be charged make CE a viable analytical tool.
The separation in CE occurs in a narrow-bore fused-silica capillary, which allows for efficient heat dissipation and the use of high voltages, leading to rapid and highly efficient separations. Detection can be achieved using various methods, including UV-Vis absorbance, which is suitable for the nitroaromatic structure of this compound, or by coupling the capillary to a mass spectrometer (CE-MS) for definitive identification.
Research on structurally similar compounds, such as nitrophenols, has demonstrated the utility of Capillary Zone Electrophoresis (CZE), a mode of CE, for their separation. By optimizing parameters such as the buffer composition and pH, baseline separation of isomers can be achieved in a short analysis time. For instance, the separation of o-, m-, and p-nitrophenol has been successfully accomplished by adjusting the run buffer with methanol, achieving theoretical plate counts of up to 100,000 per meter, indicating high separation efficiency.
Below is a table summarizing typical CE parameters that could be adapted for the analysis of this compound and its potential acidic metabolites, based on studies of related nitroaromatic compounds.
| Parameter | Condition | Rationale/Comment |
|---|---|---|
| Capillary | Fused-silica, 50 µm i.d., 50-75 cm length | Standard capillary dimensions for high-efficiency separations. |
| Electrolyte | 20-50 mM Borate buffer or Phosphate buffer | Commonly used buffers providing stable pH and low UV absorbance. |
| pH | 8.0 - 9.5 | At this pH, acidic metabolites would be deprotonated, facilitating their separation based on charge-to-size ratio. |
| Applied Voltage | 15 - 30 kV | High voltage provides rapid separations; the exact voltage would be optimized to balance speed and resolution. |
| Temperature | 25 °C | Controlled temperature ensures reproducible migration times. |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | A common and reproducible method for introducing the sample into the capillary. |
| Detection | UV absorbance at 280 nm or Diode Array Detector (DAD) | The nitroaromatic ring of this compound and its derivatives is expected to have strong UV absorbance in this region. |
Electrochemical Methods
Electrochemical techniques offer a highly sensitive and selective approach for the analysis of electroactive compounds, such as those containing nitro groups. The nitro group in this compound is readily reducible, making it an excellent candidate for analysis by methods like voltammetry. These techniques involve applying a potential to an electrode and measuring the resulting current, which is proportional to the concentration of the analyte.
Different voltammetric techniques, such as differential pulse voltammetry (DPV) and square-wave voltammetry (SWV), can be employed to enhance sensitivity and lower detection limits. The choice of electrode material is crucial and can range from traditional mercury electrodes to various modified solid electrodes (e.g., glassy carbon, boron-doped diamond) that can improve the electrochemical response.
The following table presents representative data from voltammetric studies of nitroaromatic compounds, which can be extrapolated to predict the performance of these methods for this compound.
| Technique | Electrode | Analyte Example | Linear Range | Detection Limit |
|---|---|---|---|---|
| Square-Wave Voltammetry | Single-use amperometric sensor | Chloramphenicol | Up to 100 µM | 0.42 µM acs.org |
| Cyclic Voltammetry | Glassy Carbon Electrode | 2,4,6-Trinitrotoluene (TNT) | Not specified | 1 ppm nih.gov |
| Differential Pulse Voltammetry | Hanging Mercury Drop Electrode | Nitrophenols | Not specified | Sub-micromolar levels |
| Square-Wave Voltammetry | Graphene-modified electrode | 2,4-Dinitrotoluene (DNT) | Not specified | Lower than unmodified electrodes nih.gov |
Hyphenated Techniques
Hyphenated techniques involve the coupling of a separation method with a detection method, offering the combined advantages of both. For the complex analysis of metabolites and degradation products of this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Capillary Electrophoresis-Mass Spectrometry (CE-MS) are particularly powerful.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern analytical chemistry, providing both separation of complex mixtures and highly sensitive and specific detection. The use of tandem mass spectrometry (MS/MS) allows for structural elucidation of unknown metabolites and degradants by analyzing their fragmentation patterns. This would be invaluable for identifying the biotransformation products of this compound.
Capillary Electrophoresis-Mass Spectrometry (CE-MS) combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection of mass spectrometry. jetir.org This technique is particularly well-suited for the analysis of polar and charged compounds, which are common characteristics of drug metabolites. The low flow rates in CE are compatible with electrospray ionization (ESI), a common interface for coupling with MS.
The power of these hyphenated techniques lies in their ability to resolve co-eluting or co-migrating species and provide unambiguous identification based on mass-to-charge ratio and fragmentation patterns. This is crucial when dealing with complex biological or environmental samples where matrix effects can be significant.
A summary of the advantages of these hyphenated techniques for the analysis of this compound is provided in the table below.
| Hyphenated Technique | Key Advantages for this compound Analysis |
|---|---|
| LC-MS/MS | - High separation efficiency for complex mixtures.
|
| CE-MS | - Excellent for polar and charged metabolites.
|
Conclusion and Future Research Perspectives
Summary of Key Research Findings on 3-Nitropicolinaldehyde
This compound, systematically named 3-nitropyridine-2-carbaldehyde, is a solid, yellow-to-brown crystalline powder. nih.gov Its molecular structure, characterized by a pyridine (B92270) ring substituted with a nitro group at the 3-position and an aldehyde group at the 2-position, underpins its distinct chemical behavior. The electron-withdrawing nature of both the nitro group and the aldehyde functionality significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic attack.
Key research findings have illuminated several reliable synthetic pathways to this compound. A prevalent method involves the oxidation of 2-methyl-3-nitropyridine (B124571). nih.gov Another significant route proceeds via the reaction of 2-chloro-3-nitropyridine (B167233) with methylboronic acid, followed by subsequent chemical transformations. chemicalbook.com The reactivity of this compound is dominated by the chemistry of its aldehyde group and the susceptibility of the pyridine ring to nucleophilic substitution. It readily undergoes condensation reactions with various nucleophiles, and the nitro group can be displaced under certain conditions.
Spectroscopic techniques are crucial for the characterization of this compound. While specific detailed spectra for this exact compound are not extensively published in readily available literature, analogous compounds like 3-nitrobenzaldehyde (B41214) have been thoroughly studied using 1H NMR, 13C NMR, and mass spectrometry, providing a framework for its analysis. chemicalbook.comoxinst.com The compound serves as a versatile intermediate in the synthesis of more complex heterocyclic structures, finding utility in the development of novel organic materials and potential pharmacologically active agents.
Identification of Knowledge Gaps and Unexplored Research Avenues
Despite the foundational knowledge established, several areas concerning this compound remain underexplored. A significant knowledge gap exists in the comprehensive toxicological and ecotoxicological profiling of the compound. A thorough investigation into its metabolic pathways and long-term environmental fate is essential for a complete understanding of its safety profile.
While its role as a chemical intermediate is acknowledged, the full scope of its synthetic utility has yet to be realized. There is a need for systematic studies exploring its application in multicomponent reactions and the synthesis of diverse heterocyclic libraries. The development of novel catalytic systems for the selective transformation of this compound could unlock new synthetic possibilities.
Furthermore, a detailed investigation into the solid-state properties of this compound and its derivatives, including single-crystal X-ray diffraction studies, would provide valuable insights into its molecular geometry and intermolecular interactions. nih.govwikipedia.org This information could be instrumental in the design of new materials with specific physical and chemical properties. The photophysical properties of compounds derived from this compound also represent a largely unexplored research avenue.
Potential for Interdisciplinary Collaborations
The multifaceted nature of this compound presents numerous opportunities for interdisciplinary collaborations.
Chemistry and Materials Science: Joint efforts between organic chemists and materials scientists could lead to the development of novel polymers, dyes, and functional materials derived from this compound. Its unique electronic properties could be harnessed for applications in optoelectronics and sensor technology.
Chemistry and Biology/Pharmacology: Collaborations with biologists and pharmacologists are crucial for exploring the potential biological activities of compounds synthesized from this compound. This could involve screening for antimicrobial, anticancer, or other therapeutic properties.
Chemistry and Computational Science: Computational chemists can play a vital role in predicting the reactivity, spectroscopic properties, and potential biological activities of this compound and its derivatives. Theoretical studies can guide synthetic efforts and provide deeper insights into reaction mechanisms.
Future Outlook for this compound in Chemical Innovation
The future of this compound in chemical innovation appears promising. Its utility as a versatile building block is expected to expand as new synthetic methodologies are developed. The increasing demand for novel heterocyclic compounds in medicinal chemistry and materials science will likely drive further research into the applications of this compound. nih.govnbinno.comfrontiersin.orglifechemicals.com
Future research will likely focus on:
The development of more sustainable and efficient synthetic routes to this compound.
The exploration of its use in asymmetric synthesis to produce chiral molecules of pharmaceutical interest.
The design and synthesis of novel functional materials with tailored optical, electronic, and thermal properties.
A comprehensive evaluation of its biological and environmental impact.
Q & A
Q. How should researchers structure supplementary materials to enhance the reproducibility of this compound experiments?
- Methodological Answer: Include raw spectral data (e.g., NMR FID files, HPLC chromatograms) in machine-readable formats. Document instrument calibration logs (e.g., GC column aging, NMR shim history) and batch-specific reagent details (manufacturer, purity, CAS number). Use FAIR data principles to ensure accessibility and interoperability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
